molecular formula C8H12O B8765753 Cyclohexenecarboxaldehyde, methyl- CAS No. 102386-90-3

Cyclohexenecarboxaldehyde, methyl-

Cat. No.: B8765753
CAS No.: 102386-90-3
M. Wt: 124.18 g/mol
InChI Key: SHPCPYUZYHBAMC-UHFFFAOYSA-N
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Description

Cyclohexenecarboxaldehyde, methyl- is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexenecarboxaldehyde, methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexenecarboxaldehyde, methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102386-90-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h6H,2-5H2,1H3

InChI Key

SHPCPYUZYHBAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 118 ml. (190 mmole) of 1.6M methyllithium in tetrahydrofuran, cooled under N2 to -78° C., was added over 30 minutes title product of the preceding Preparation (16 g., 95 mmole) in 100 ml. ether. After 30 minutes at -78° C., the reaction mixture was warmed slowly to room temperature, stirred for 1 hour, quenched by slowly adding 50 ml. 1N HCl, stirred 15 minutes, poured into 500 ml. water and extracted 3×150 ml. ether. The combined ether extracts were washed 1×50 ml. H2O, 1×50 ml. saturated NaHCO3, dried over Na2SO4, concentrated to an oil, taken up in 300 ml. acetone, cooled to 0° C. and treated dropwise with Jones reagent until a faint orange color persisted (about 10 ml.). The solution was warmed to room temperature, stirred 15 minutes, diluted with 200 ml. of water, and concentrated in vacuo to remove acetone. The concentrate was extracted 3×100 ml. ether. The ether extracts were combined, washed 1×50 ml. water and 1×50 ml. saturated NaHCO3, dried over Na2SO4 ; concentrated to an oil and title product recovered by distillation, 6.4 g., b.p. 58°-62°/0.2 mm., pnmr (CCl4) includes aldehyde proton peak at delta 9.9-10 ppm.
Quantity
190 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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